Crystallographic data and X-ray structure of Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Crystallographic data and X-ray structure of Phenol, 4-[2-(4-pyridinyl)diazenyl]-
An In-Depth Technical Guide to the Crystallographic Analysis of Phenol, 4-[2-(4-pyridinyl)diazenyl]- A Senior Application Scientist's Guide to Synthesis, Crystallization, and Structural Elucidation
Foreword
This guide provides a comprehensive, field-proven framework for determining the three-dimensional atomic structure of the target compound, Phenol, 4-[2-(4-pyridinyl)diazenyl]-, also known as 4-(4-pyridylazo)phenol. As of the time of this writing, a public entry for this specific crystal structure is not available in major crystallographic databases such as the Cambridge Structural Database (CCDC).[1][2] Therefore, this document is structured as a complete workflow, empowering researchers in materials science and drug development to successfully synthesize the compound, cultivate high-quality single crystals, and perform the definitive X-ray structural analysis. The methodologies described herein are grounded in established principles of organic chemistry and crystallography, ensuring a robust and reproducible pathway to structural elucidation.[3][4]
Part 1: Synthesis and Characterization
The synthesis of Phenol, 4-[2-(4-pyridinyl)diazenyl]- is most effectively achieved via a classical azo coupling reaction. This process involves two key stages: the diazotization of a primary aromatic amine (4-aminopyridine) and the subsequent electrophilic aromatic substitution reaction with an activated aromatic compound (phenol).[5]
Underlying Principles of Azo Coupling
The reaction hinges on the conversion of the relatively stable 4-aminopyridine into a highly electrophilic 4-pyridyldiazonium salt. This is accomplished by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).[6][7] The low temperature is critical to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.[6]
The resulting diazonium cation acts as a weak electrophile. It requires a highly activated coupling partner, such as phenol, to proceed. The strong electron-donating hydroxyl group of phenol makes its aromatic ring sufficiently nucleophilic to attack the diazonium salt, typically at the para-position, to form the stable azo compound.[5]
Detailed Experimental Protocol: Synthesis
This protocol is designed for the laboratory-scale synthesis of the title compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 4.71 g | 0.05 |
| Sodium Nitrite | NaNO₂ | 69.00 | 3.62 g | 0.0525 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~15 mL | - |
| Phenol | C₆H₅OH | 94.11 | 4.71 g | 0.05 |
| Sodium Hydroxide | NaOH | 40.00 | 6.0 g | 0.15 |
| Distilled Water | H₂O | 18.02 | - | - |
| Ice | - | - | - | - |
Step-by-Step Procedure:
-
Preparation of the Diazonium Salt: a. In a 250 mL beaker, dissolve 4.71 g (0.05 mol) of 4-aminopyridine in approximately 50 mL of distilled water and 12.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. b. Cool the solution to 0–5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.[7] c. In a separate 100 mL beaker, dissolve 3.62 g (0.0525 mol) of sodium nitrite in 20 mL of cold distilled water. d. Add the sodium nitrite solution dropwise to the cooled 4-aminopyridine hydrochloride solution over 15-20 minutes with vigorous stirring. Keep the thermometer in the reaction mixture to ensure the temperature does not exceed 5 °C.[6] The resulting solution contains the 4-pyridyldiazonium chloride intermediate.
-
Preparation of the Phenol Coupling Solution: a. In a 400 mL beaker, dissolve 4.71 g (0.05 mol) of phenol and 6.0 g (0.15 mol) of sodium hydroxide in 100 mL of distilled water. b. Cool this alkaline phenol solution to 0–5 °C in an ice bath.
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Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with continuous, vigorous stirring. b. A brightly colored precipitate (typically orange to red) of Phenol, 4-[2-(4-pyridinyl)diazenyl]- should form immediately. c. Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
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Isolation and Purification: a. Collect the crude product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with several portions of cold distilled water until the filtrate is neutral. c. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity. d. Dry the purified product in a vacuum oven at 50-60 °C.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry before proceeding to crystallization.
Part 2: Single Crystal Growth
The acquisition of a high-quality single crystal is the most critical and often rate-limiting step in X-ray crystallography.[8][9] The goal is to produce a single, well-ordered crystal, free of defects, with dimensions typically between 0.1 and 0.3 mm.[3] The key principle is to induce slow precipitation from a supersaturated solution.[9]
Causality in Crystallization Method Selection
The choice of crystallization method depends on the solubility profile of the compound and its thermal stability. For a moderately soluble organic compound like the title molecule, several techniques are viable.
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Slow Solvent Evaporation: This is the simplest method. A near-saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration promotes the formation of a few large crystals rather than many small ones.[10]
-
Vapor Diffusion: This technique offers finer control. A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a less volatile solvent (the "anti-solvent") in which the compound is insoluble but the solvent is miscible.[10] The solvent from the inner vial slowly diffuses out while the anti-solvent vapor diffuses in, gradually reducing the compound's solubility and inducing crystallization.
-
Microbatch Under-Oil Crystallization: This high-throughput method is excellent for screening multiple conditions using minimal material. Nanoliter-scale droplets of the compound solution are dispensed into the wells of a microplate under a layer of inert oil (e.g., paraffin or silicone oil). The oil controls the rate of solvent evaporation, allowing for slow crystal growth.[11]
Recommended Protocol: Vapor Diffusion (Toluene/Hexane System)
-
Solubility Screening: First, perform small-scale solubility tests to identify a suitable solvent system. For the title compound, a moderately polar solvent like toluene is a good starting point, with a non-polar anti-solvent like hexane.
-
Prepare the Sample Solution: Prepare a concentrated solution of the purified compound in toluene (e.g., 5-10 mg in 0.5 mL). Filter the solution through a syringe filter (0.22 µm) into a small, clean glass vial (e.g., 2 mL).
-
Set up the Crystallization Chamber: Place the small vial, uncovered, inside a larger glass jar (e.g., 20 mL scintillation vial). Carefully add 2-3 mL of hexane to the outer jar, ensuring the level is below the top of the inner vial.
-
Seal and Incubate: Seal the outer jar tightly with a cap. Leave the setup undisturbed in a location with a stable temperature and free from vibrations.
-
Monitor Crystal Growth: Check for crystal formation every few days. High-quality crystals may take several days to weeks to grow. They should appear as clear, well-defined polyhedra.[9]
Part 3: X-ray Diffraction and Structure Determination
Once a suitable single crystal is obtained, the process of elucidating its atomic structure begins. This involves a well-defined workflow from data collection to the final refined structural model.[3][12]
The Crystallographic Workflow: From Crystal to Structure
The entire process can be visualized as a linear progression of experimental and computational steps.
Step-by-Step Methodology: Data Collection & Processing
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop) attached to a goniometer head.[3] The crystal is typically flash-cooled to ~100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.[13]
-
Instrumentation: Data is collected on a single-crystal X-ray diffractometer. These instruments consist of an X-ray source (commonly Mo or Cu Kα radiation), a goniometer to orient the crystal, and a sensitive detector (e.g., a CCD or CMOS detector).[4][14]
-
Data Collection: The instrument software rotates the crystal through a series of angles, collecting hundreds of diffraction images. Each image captures the intensity and position of the X-ray reflections. The collection strategy is designed to measure a complete, redundant set of diffraction data.[4]
-
Data Integration and Scaling: The raw images are processed by software (e.g., APEX or CrysAlisPro). This step locates the diffracted spots on each image, integrates their intensities, and applies corrections for experimental factors (like Lorentz and polarization effects). The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.[15]
Step-by-Step Methodology: Structure Solution and Refinement
This phase is entirely computational and aims to convert the reflection file into a chemically meaningful 3D atomic model.[12][13]
-
Structure Solution: The central challenge is the "phase problem": the detector measures intensities (which are proportional to the amplitude squared), but the phase information for each reflection is lost.[12] For small molecules, direct methods are typically used. Programs like SHELXT use statistical relationships between the strongest reflections to calculate initial phase estimates.[15] This allows for the calculation of an initial electron density map.
-
Model Building: The initial map is interpreted to locate the positions of the heavier atoms (C, N, O). An initial molecular model is built based on these positions.
-
Structure Refinement: This is an iterative process of optimizing the atomic model to improve the agreement between the observed diffraction data (F_obs) and the data calculated from the model (F_calc).[13] This is done using a least-squares minimization algorithm.[16]
-
Positional and Isotropic Refinement: The x, y, z coordinates and isotropic thermal parameters of each atom are refined.
-
Anisotropic Refinement: For non-hydrogen atoms, thermal motion is modeled as ellipsoids (anisotropic displacement parameters), which better describes their vibration.
-
Difference Fourier Maps: After each refinement cycle, a difference map (F_obs - F_calc) is calculated. Peaks in this map indicate regions of unaccounted-for electron density (e.g., missing hydrogen atoms or disordered solvent molecules), while troughs indicate atoms that are poorly placed.[17] Hydrogen atoms are typically added to the model at calculated positions.
-
-
Validation: The quality of the final model is assessed using several metrics, most notably the R-factor (R1). The R1 value is a measure of the agreement between the observed and calculated structure factor amplitudes; a value below 5% (0.05) is generally considered excellent for small molecule structures.[16] The final, validated structure is saved in a standard Crystallographic Information File (CIF) format.
Part 4: Anticipated Crystallographic Data and Structural Features
While the precise data can only be obtained experimentally, we can predict the likely structural characteristics and crystallographic parameters based on the molecular structure and data from similar azo dye compounds.
Expected Crystallographic Parameters
The following table presents a plausible set of crystallographic parameters for Phenol, 4-[2-(4-pyridinyl)diazenyl]-. These values are for illustrative purposes and would be determined precisely during data analysis.
| Parameter | Anticipated Value / Description | Rationale |
| Chemical Formula | C₁₁H₉N₃O | Based on molecular structure |
| Formula Weight | 199.21 g/mol | Calculated from formula |
| Crystal System | Monoclinic or Orthorhombic | Common for planar organic molecules |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common |
| a, b, c (Å) | 5-15 Å | Typical dimensions for small molecules |
| α, γ (°) | 90° | For monoclinic system |
| β (°) | 90-120° | For monoclinic system |
| Volume (ų) | 800-1500 ų | Estimated from molecular size |
| Z | 4 | Number of molecules per unit cell |
| T (K) | 100(2) K | Standard low temperature for data collection |
| R1, wR2 | < 0.05, < 0.10 | Target values for a well-refined structure |
| CCDC Deposition No. | To be obtained upon publication | Standard practice for data sharing[18][19] |
Key Molecular and Supramolecular Features
-
Tautomerism: Azo-hydrazone tautomerism is a well-known phenomenon in hydroxy-substituted azo dyes. The crystal structure will definitively reveal which tautomer (the azo form shown, or the hydrazone form) exists in the solid state. This is determined by precisely locating the phenolic proton and by analyzing the C-O, N-N, and C-N bond lengths.
-
Planarity: The molecule is expected to be largely planar due to the sp² hybridization of the atoms in the aromatic rings and the azo bridge. The crystal structure will quantify this, revealing the dihedral angle between the phenol and pyridine rings.
-
Intermolecular Interactions: The presence of a hydroxyl group (a strong hydrogen bond donor) and pyridine/azo nitrogen atoms (hydrogen bond acceptors) strongly suggests that hydrogen bonding will be a dominant intermolecular force governing the crystal packing. O-H···N hydrogen bonds are highly probable. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice.
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